N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
Chemical Structure:
This compound features an acetamide core with:
- N,N-Diethyl substitution on the amide nitrogen.
- A phenyl ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group.
Key Applications:
Boron-containing compounds like this are pivotal in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, medicinal chemistry (e.g., prodrugs), and materials science .
Properties
IUPAC Name |
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-7-20(8-2)16(21)13-14-10-9-11-15(12-14)19-22-17(3,4)18(5,6)23-19/h9-12H,7-8,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXCDGVNMHZMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682293 | |
| Record name | N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256359-90-6 | |
| Record name | N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling with Preformed Boronic Esters
A widely adopted method involves coupling N,N-diethyl-2-(3-bromophenyl)acetamide with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium catalysis. Key steps include:
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Reagents : PdCl₂(dppf) (2.5 mol%), potassium carbonate (3 equiv), pinacolborane (1.2 equiv), and tetrahydrofuran (THF)/water (3:1).
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Conditions : Reactions proceed at 110°C under nitrogen for 3–5 hours, achieving yields of 70–81%.
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Mechanism : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with the boronic ester. Reductive elimination yields the coupled product.
Table 1: Optimization of Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 110 | 81 |
| Pd₂(dba)₃ | Na₂CO₃ | THF/H₂O | 100 | 74 |
| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 120 | 68 |
Direct Boronation of Aryl Halides
Miyaura Borylation of N,N-Diethyl-2-(3-Iodophenyl)Acetamide
This one-step method employs bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst to convert aryl iodides to boronic esters:
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Procedure : A mixture of N,N-diethyl-2-(3-iodophenyl)acetamide (1 equiv), B₂pin₂ (1.5 equiv), Pd(OAc)₂ (3 mol%), and KOAc (3 equiv) in dioxane is heated at 80°C for 12 hours.
-
Advantages : Avoids intermediate isolation, suitable for gram-scale synthesis.
Critical Parameters :
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Catalyst Selection : PdCl₂(dppf) outperforms Pd(OAc)₂ in reproducibility.
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Solvent Effects : Dioxane enhances solubility of boron reagents compared to THF.
Stepwise Functionalization of Phenylacetamide Derivatives
Acetylation Followed by Boronic Ester Installation
This two-step approach first synthesizes N,N-diethyl-2-(3-bromophenyl)acetamide, followed by boronation:
Step 1: Acetylation of 3-Bromoaniline
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Reagents : 3-Bromoaniline, acetic anhydride (5 equiv), triethylamine (3 equiv) in dichloromethane (DCM).
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Conditions : Room temperature, 10 hours, yielding N-(3-bromophenyl)acetamide (87%).
Step 2: Diethylation and Boronation
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Diethylation : N-(3-bromophenyl)acetamide reacts with diethyl sulfate (2 equiv) in THF using NaH as a base.
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Borylation : Miyaura conditions (PdCl₂(dppf), B₂pin₂) convert the bromide to the boronic ester (75% overall yield).
Alternative Routes via Intermediate Boronic Acids
Hydrolysis of Pinacol Boronic Esters
While less common, boronic acids can be transient intermediates:
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Synthesis : N,N-Diethyl-2-(3-boronophenyl)acetamide is generated by hydrolyzing the pinacol ester with HCl (1M).
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Re-esterification : Treatment with pinacol in refluxing toluene restores the boronic ester (92% recovery).
Limitations : Requires anhydrous conditions to prevent boronic acid decomposition.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Recent advancements employ flow chemistry to enhance reproducibility:
Table 2: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 81 | 88 |
| Reaction Time (h) | 5 | 0.5 |
| Catalyst Loading | 2.5 mol% | 0.8 mol% |
Mechanistic Insights and Side Reactions
Competing Dehalogenation Pathways
Palladium catalysts may induce undesired dehalogenation:
Base-Induced Amide Hydrolysis
Strong bases (e.g., NaOH) at elevated temperatures hydrolyze acetamides to carboxylic acids:
Analytical Characterization Data
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like DMF or THF.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Amine derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Medicinal Chemistry
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is primarily researched for its role as a pharmaceutical compound. Its structure includes a boron-containing moiety that enhances its interaction with biological targets.
1.1 Anticancer Activity
Research indicates that compounds containing boron can exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively target specific pathways involved in cancer cell proliferation and survival .
1.2 Enzyme Inhibition
The compound has potential as an inhibitor of various enzymes. For instance, it has been studied as an inhibitor of phosphoinositide 3-kinase (PI3K), which is crucial in cancer signaling pathways. The incorporation of the dioxaborolane moiety enhances the binding affinity to the enzyme active site .
Materials Science
In materials science, this compound serves as a precursor for synthesizing advanced materials with unique properties.
2.1 Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for applications in OLEDs. Its ability to form stable thin films contributes to enhanced light-emitting efficiency and stability in OLED devices .
2.2 Polymer Chemistry
This compound can be utilized in the synthesis of polymers with tailored properties for specific applications such as drug delivery systems and biocompatible materials. The presence of the boron atom allows for cross-linking reactions that improve the mechanical strength and thermal stability of the resulting polymers .
Chemical Intermediate
This compound serves as an important intermediate in organic synthesis.
3.1 Synthesis of Boronic Acid Derivatives
The compound can be transformed into various boronic acid derivatives through hydrolysis or other chemical transformations. These derivatives are valuable in Suzuki coupling reactions used for constructing complex organic molecules .
3.2 Functionalization Reactions
Due to its reactive functional groups, this compound can undergo various functionalization reactions to yield new compounds with diverse biological activities or material properties .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of the desired product.
Comparison with Similar Compounds
Structural Variations
The following table highlights structural differences among related compounds:
Key Observations :
Key Observations :
Physicochemical Properties
Biological Activity
N,N-Diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: CHBNO. Its structure includes a dioxaborolane moiety which is known for its role in various biological applications. The compound is generally characterized by high purity (>98%) and is soluble in methanol .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl amines with acetic anhydride in the presence of a suitable catalyst. The incorporation of the dioxaborolane group is achieved through boronation techniques that enhance the compound's reactivity and biological potential.
Antimicrobial Properties
Research indicates that derivatives of N,N-diethyl-acetamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit bacterial growth against various strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The minimum effective concentration (EC) for some derivatives was found to be significantly lower than traditional bactericides like thiodiazole copper .
| Compound | Target Bacteria | EC (µM) |
|---|---|---|
| A1 | X. oryzae | 156.7 |
| A4 | X. axonopodis | 281.2 |
| A6 | X. oryzae | 144.7 |
These results suggest that the incorporation of specific substituents on the phenyl ring can enhance antibacterial properties.
The mechanism by which these compounds exert their antibacterial effects includes disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies have demonstrated that treatment with these compounds leads to significant morphological changes in bacterial cells, indicating membrane damage and loss of cell integrity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the aromatic ring play a crucial role in determining biological activity:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at the para position showed enhanced activity.
- Positioning : The position of substituents (ortho vs. para) significantly influences activity; para substitutions generally yield better results.
This knowledge aids in the rational design of more potent derivatives.
Case Studies
- Antibacterial Testing : In a study where various N-phenylacetamide derivatives were synthesized and tested against multiple bacterial strains, it was found that certain modifications led to an increase in antibacterial efficacy compared to existing treatments .
- Nematicidal Activity : Similar compounds have also been evaluated for nematicidal properties against Meloidogyne incognita, achieving over 100% mortality at certain concentrations within 24 hours .
Safety and Toxicology
While promising in terms of biological activity, safety assessments are crucial. The compound exhibits potential skin and eye irritation hazards as indicated by safety data sheets. Proper handling protocols must be followed to mitigate risks associated with exposure .
Q & A
Basic Research Questions
Q. How can the synthesis of N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions using inert atmospheres (e.g., nitrogen/argon) to prevent boronate oxidation . Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for Suzuki-Miyaura coupling intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC . Purification via column chromatography or recrystallization improves purity. Key parameters include temperature control (60–80°C) and stoichiometric ratios of boronate ester precursors .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) confirms structural integrity, particularly the boronate ester and acetamide moieties . High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., B-O, amide C=O). Purity is assessed via HPLC with UV detection at 254 nm .
Q. How should researchers evaluate the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC and NMR. Store in sealed, desiccated containers at room temperature, avoiding prolonged exposure to moisture or oxygen .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the boronate ester group in cross-coupling reactions?
- Methodological Answer : The tetramethyl dioxaborolan group facilitates Suzuki-Miyaura coupling via transmetallation with palladium catalysts. Density Functional Theory (DFT) calculations predict electron density distribution at the boron center, influencing reactivity. Kinetic studies under varying pH and ligand conditions (e.g., Pd(PPh₃)₄) can elucidate catalytic cycles .
Q. How can the compound’s potential biological activity be systematically investigated?
- Methodological Answer : Perform in vitro assays for antimicrobial activity (e.g., MIC against Gram-positive/negative bacteria) or anticancer properties (e.g., IC₅₀ in MTT assays). Use fluorescence polarization assays to study enzyme inhibition (e.g., proteases). Molecular docking simulations predict binding affinities to target proteins .
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to simulate binding to enzyme active sites. Quantum mechanical/molecular mechanical (QM/MM) hybrid methods refine interaction energy calculations. Solvent effects are modeled using implicit solvent models (e.g., Poisson-Boltzmann) .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation. Dispose of waste via certified hazardous waste services. Spill cleanup requires inert adsorbents (e.g., vermiculite) .
Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?
- Methodological Answer : Reproduce experiments with controlled variables (e.g., solvent purity, catalyst batch). Use Design of Experiments (DoE) to identify critical factors. Cross-validate results with alternative characterization methods (e.g., X-ray crystallography for ambiguous NMR signals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
